N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide
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Overview
Description
N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropylmethoxy group and a fluorophenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Coupling with Fluorophenyl Derivative: The cyclopropylmethoxy halide is then reacted with a fluorophenyl derivative under suitable conditions to form the desired intermediate.
Formation of the Prop-2-enamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)prop-2-enamide: A structurally similar compound with a fluorophenyl group but lacking the cyclopropylmethoxy group.
N-(Cyclopropylmethoxy)phenylprop-2-enamide: Similar structure but without the fluorine atom.
Uniqueness
N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide is unique due to the presence of both the cyclopropylmethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
N-[4-(cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-13(16)15-12-6-5-10(7-11(12)14)17-8-9-3-4-9/h2,5-7,9H,1,3-4,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSMAXVWRDBLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)OCC2CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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